6-Ethyl-2-(pyridin-2-yl)pyrimidin-4-ol
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Overview
Description
6-Ethyl-2-(pyridin-2-yl)pyrimidin-4-ol is an organic compound with the molecular formula C11H11N3O. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of both pyridine and pyrimidine rings, making it a valuable scaffold for the development of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-(pyridin-2-yl)pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution leads to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-(pyridin-2-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA) is commonly used for oxidation reactions.
Reduction: Sodium and ammonium chloride in ethanol solution are used for reduction reactions.
Substitution: Trimethylsilyl cyanide is used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyrimidine derivatives.
Scientific Research Applications
6-Ethyl-2-(pyridin-2-yl)pyrimidin-4-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the synthesis of dyes, sanitizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 6-Ethyl-2-(pyridin-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an antagonist or agonist, depending on the specific receptor involved .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol: Similar structure but with a methyl group instead of an ethyl group.
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: Contains a quinazoline ring instead of a pyrimidine ring.
Uniqueness
6-Ethyl-2-(pyridin-2-yl)pyrimidin-4-ol is unique due to its specific combination of pyridine and pyrimidine rings, which provides a versatile scaffold for the development of various pharmacologically active compounds. Its unique structure allows for diverse chemical modifications, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-ethyl-2-pyridin-2-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-8-7-10(15)14-11(13-8)9-5-3-4-6-12-9/h3-7H,2H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEVETVDQZKIBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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